molecular formula C24H26O3 B3025186 9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]anthracene CAS No. 898757-50-1

9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]anthracene

Cat. No. B3025186
CAS RN: 898757-50-1
M. Wt: 362.5 g/mol
InChI Key: DSRMNCVXWFNTGU-UHFFFAOYSA-N
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Description

“9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]anthracene” is a chemical compound used for experimental and research purposes . It is typically available in solid form .

Scientific Research Applications

Fluorescent Properties and Photophysics

Anthracene-based compounds exhibit significant fluorescent properties, making them useful in the study of photophysics and photochemistry. The reaction of anthracene-based cyclic phosphonate ester with trimethylsilyl bromide, for instance, has been explored, leading to the generation of phosphonates with distinct structures and fluorescent characteristics (Cao et al., 2013). These studies contribute to the understanding of the photophysical behaviors of anthracene derivatives and their potential applications in fluorescent materials.

Chemiluminescence and ROS Detection

Anthracene derivatives have been designed as chemiluminescence (CL) probes for the selective and sensitive detection of reactive oxygen species (ROS), particularly singlet oxygen. This application is crucial in chemical and biological systems where ROS play significant roles (Li et al., 2004). The ability to distinguish singlet oxygen from other ROS types with high selectivity and sensitivity highlights the utility of anthracene derivatives in biological and environmental monitoring.

Organic Synthesis and Asymmetric Reactions

In organic synthesis, anthracene derivatives serve as templates or reagents in asymmetric reactions, such as the Diels-Alder/retro-Diels-Alder sequence. These reactions are pivotal in the synthesis of complex organic compounds with high stereocontrol, demonstrating the versatility of anthracene derivatives in synthetic organic chemistry (Burgess et al., 2005).

Organic Light Emitting Devices (OLEDs)

Anthracene derivatives have found applications in the development of non-doped blue light-emitting devices (OLEDs) with high brightness and efficiency. By synthesizing anthracene and 2-tert-butyl–substituted anthracene derivatives featuring carbazole groups, researchers have been able to achieve strong blue emissions and high quantum efficiencies, paving the way for advanced OLED technologies (Chang et al., 2013).

Photomechanical Materials

The exploration of anthracene derivatives with photomechanical properties has led to the development of materials that undergo shape changes upon light exposure. Such materials are promising for future applications in smart devices and materials science, where light-induced mechanical actions are desired (Zhu et al., 2016).

properties

IUPAC Name

1-anthracen-9-yl-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O3/c1-24(2)15-26-22(27-16-24)13-7-12-21(25)23-19-10-5-3-8-17(19)14-18-9-4-6-11-20(18)23/h3-6,8-11,14,22H,7,12-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRMNCVXWFNTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646080
Record name 1-(Anthracen-9-yl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]anthracene

CAS RN

898757-50-1
Record name 1-(Anthracen-9-yl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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